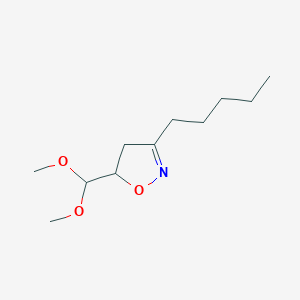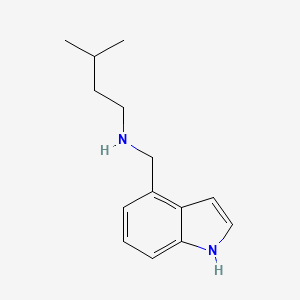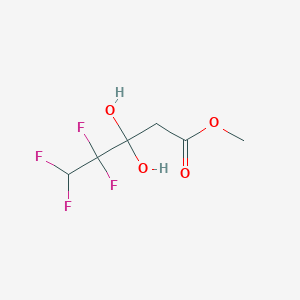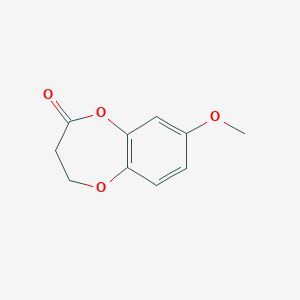
7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one is a chemical compound belonging to the class of benzodioxepines This compound is characterized by its unique structure, which includes a methoxy group and a dioxepin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. This method typically requires the use of specific catalysts and reaction conditions to facilitate the formation of the dioxepin ring .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave heating to synthesize pyrimido-oxazepine analogs. This method is advantageous due to its efficiency and ability to produce high yields of the desired product .
化学反応の分析
Types of Reactions
7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
科学的研究の応用
7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound shares a similar structure but differs in its ring system.
2,3-Dihydro-1,5-benzoxazepines: These compounds have a similar core structure but differ in their functional groups and reactivity.
Uniqueness
7-Methoxy-2,3-dihydro-1,5-benzodioxepin-4-one is unique due to its specific methoxy and dioxepin ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
7-methoxy-2,3-dihydro-1,5-benzodioxepin-4-one |
InChI |
InChI=1S/C10H10O4/c1-12-7-2-3-8-9(6-7)14-10(11)4-5-13-8/h2-3,6H,4-5H2,1H3 |
InChIキー |
NKQXJYQQQJFKCY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OCCC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


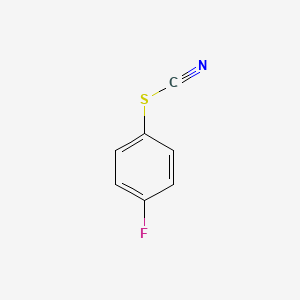
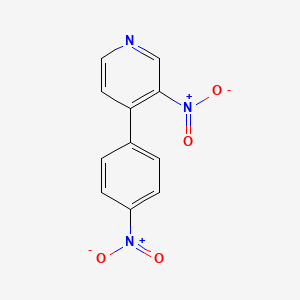
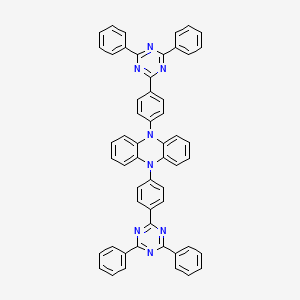
![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)
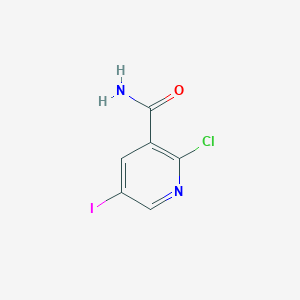
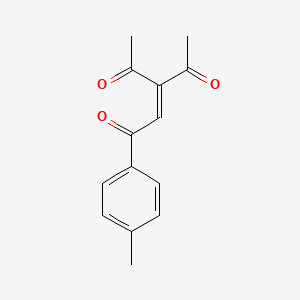
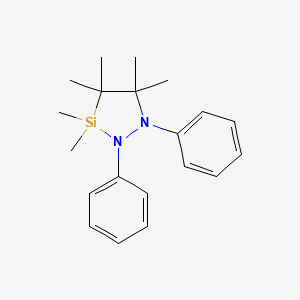
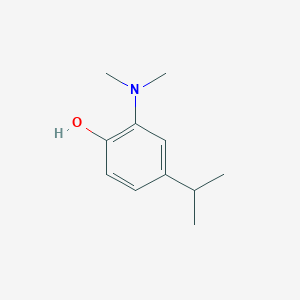
![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
